molecular formula C54H49ClP3Ru+3 B1588837 Chlorohydrotris(triphenylphosphine)ruthenium CAS No. 55102-19-7

Chlorohydrotris(triphenylphosphine)ruthenium

Cat. No.: B1588837
CAS No.: 55102-19-7
M. Wt: 927.4 g/mol
InChI Key: LOPBZUXMFNAXLF-UHFFFAOYSA-P
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Description

Chlorohydrotris(triphenylphosphine)ruthenium is a coordination complex with the formula C54H46ClP3Ru . This compound is notable for its use in various chemical reactions and its role as a catalyst in organic synthesis. It is a member of the broader class of ruthenium-phosphine complexes, which are widely studied for their catalytic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorohydrotris(triphenylphosphine)ruthenium can be synthesized through the reaction of ruthenium trichloride with triphenylphosphine in the presence of a base such as triethylamine. The reaction typically occurs under ambient temperature and pressure conditions . Another method involves the interaction of dichlorotris(triphenylphosphine)ruthenium with molecular hydrogen .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Chlorohydrotris(triphenylphosphine)ruthenium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ruthenium-oxo complexes, while reduction can yield ruthenium-hydride species .

Scientific Research Applications

Chlorohydrotris(triphenylphosphine)ruthenium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of chlorohydrotris(triphenylphosphine)ruthenium involves its ability to coordinate with various substrates and facilitate their transformation through catalytic cycles. The ruthenium center acts as the active site, where substrates bind and undergo chemical transformations. The triphenylphosphine ligands stabilize the complex and modulate its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorohydrotris(triphenylphosphine)ruthenium is unique due to its specific ligand arrangement, which imparts distinct reactivity and stability compared to its analogs. Its ability to undergo a variety of chemical reactions and serve as a versatile catalyst makes it particularly valuable in both academic and industrial settings .

Properties

CAS No.

55102-19-7

Molecular Formula

C54H49ClP3Ru+3

Molecular Weight

927.4 g/mol

IUPAC Name

hydride;ruthenium(2+);triphenylphosphanium;chloride

InChI

InChI=1S/3C18H15P.ClH.Ru.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h3*1-15H;1H;;/q;;;;+2;-1/p+2

InChI Key

LOPBZUXMFNAXLF-UHFFFAOYSA-P

SMILES

C1C=CC=CC1P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]

Canonical SMILES

[H-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ru+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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